N-[(4-chlorophenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[3,2-d]pyrimidin-4-one scaffold: A bicyclic system with a sulfur-containing thiophene ring fused to a pyrimidinone moiety.
- Substituents: A 3-methyl group on the pyrimidinone ring. A 7-(4-methylphenyl) group, introducing aromatic bulk. A sulfanylacetamide side chain linked to the 2-position of the thienopyrimidinone core. An N-[(4-chlorophenyl)methyl] group on the acetamide nitrogen, providing halogenated aromatic character.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-14-3-7-16(8-4-14)18-12-30-21-20(18)26-23(27(2)22(21)29)31-13-19(28)25-11-15-5-9-17(24)10-6-15/h3-10,12H,11,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFKZXZRISRTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the chlorophenyl group and the sulfanylacetamide moiety through substitution and coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet the demand for high-quality material. The choice of reagents, solvents, and catalysts is crucial to minimize costs and environmental impact while maximizing yield.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-cancer agent, anti-inflammatory compound, and more.
Industry: It is utilized in the development of new materials, including polymers and advanced composites, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[(4-chlorophenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following compounds share the thieno[3,2-d]pyrimidinone core and sulfanyl acetamide side chain but differ in substituents (Table 1):
Key Observations :
- The position of chlorine on the phenyl ring (e.g., 4-chlorophenyl vs.
Crystallographic and Computational Insights
- Crystal Structures : and emphasize the role of hydrogen bonding (N–H···O, C–H···O) and π-stacking in stabilizing analogs. The target compound’s 4-chlorophenylmethyl group may enhance crystal packing via halogen bonding, as seen in related structures .
- Structure-Activity Relationship (SAR) : Substituent modifications (e.g., methyl vs. methoxy groups) influence solubility and bioavailability. For instance, the 4-methylphenyl group in the target compound increases lipophilicity compared to unsubstituted analogs .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound with significant potential in pharmacological applications. Its complex structure suggests diverse biological activities, particularly in antimicrobial and enzyme inhibition contexts.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 455.98 g/mol. The presence of a thienopyrimidine moiety and a chlorophenyl group contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antibacterial Activity :
- Enzyme Inhibition :
Antimicrobial Studies
A study evaluated the antibacterial properties of synthesized thienopyrimidine derivatives, revealing that several exhibited strong inhibitory activity against specific bacterial strains. The most active compounds showed IC50 values indicating potent efficacy .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 15.0 |
| 7m | Bacillus subtilis | 12.5 |
| 7n | Escherichia coli | 20.0 |
Enzyme Inhibition Studies
Research on enzyme inhibition highlighted that derivatives of thienopyrimidine could effectively inhibit AChE and urease, showcasing their potential for treating conditions related to cholinergic dysfunctions and urea cycle disorders.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 7o | AChE | 10.4 |
| 7p | Urease | 5.6 |
The proposed mechanism for the biological activity of this compound involves interactions with target enzymes through hydrogen bonding and van der Waals forces. This interaction can lead to conformational changes in the enzymes, inhibiting their activity.
Q & A
Q. Solubility Data :
- Aqueous : <0.1 mg/mL (pH 7.4), improving to 1.2 mg/mL with 10% DMSO .
- Lipid : LogP ~3.8 (calculated via ChemAxon), indicating high membrane permeability .
Formulation Tips : Use PEG-400/water (40:60) for IP injections or nanoemulsions for oral delivery to enhance bioavailability .
Advanced: What crystallographic insights inform co-crystallization studies with target proteins?
Crystal structures of analogs reveal:
- Key Interactions : Sulfanyl group forms H-bonds with kinase hinge region (e.g., Glu228 in Akt1) .
- Pocket Occupancy : Methylphenyl occupies a hydrophobic cleft adjacent to the ATP-binding site .
Co-Crystallization Protocol : Use 10 mM compound in reservoir solution (20% PEG 3350, 0.2 M ammonium citrate) and soak Akt1 crystals for 48 hours .
Advanced: How can conflicting in vitro and in vivo pharmacokinetic data be reconciled?
Discrepancies arise from:
- Protein Binding : High plasma protein binding (>90%) reduces free drug concentration in vivo .
- Metabolic Clearance : CYP3A4-mediated oxidation of methylphenyl (identified via liver microsome assays) .
Resolution : Adjust dosing regimens using allometric scaling (e.g., q12h in mice vs. q24h in rats) and incorporate CYP inhibitors (e.g., ketoconazole) in PK studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
